molecular formula C13H21NO B15273316 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol

1-[(4-Phenylbutan-2-yl)amino]propan-2-ol

Cat. No.: B15273316
M. Wt: 207.31 g/mol
InChI Key: ZWILTLJFFFPWRC-UHFFFAOYSA-N
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Description

1-[(4-Phenylbutan-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to a butane chain, which is further linked to an amino group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol typically involves the reaction of 4-phenylbutan-2-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: 1-[(4-Phenylbutan-2-yl)amino]propan-2-one.

    Reduction: 1-[(4-Phenylbutan-2-yl)amino]propan-2-amine.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

1-[(4-Phenylbutan-2-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-amino-4-phenylbutan-2-ol: Shares a similar structure but differs in the position of the amino group.

    4-phenylbutan-2-amine: Lacks the propanol moiety, making it less versatile in certain reactions.

    1-[(4-Phenylbutan-2-yl)amino]propan-2-one: An oxidized form of the compound with different reactivity.

Uniqueness: 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-phenylbutan-2-ylamino)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-11(14-10-12(2)15)8-9-13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3

InChI Key

ZWILTLJFFFPWRC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C)O

Origin of Product

United States

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